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molecular formula C9H11NO3 B8555886 Methyl 1,4-dimethyl-5-formylpyrrole-2-carboxylate

Methyl 1,4-dimethyl-5-formylpyrrole-2-carboxylate

Cat. No. B8555886
M. Wt: 181.19 g/mol
InChI Key: YQVSIVRJCRMQNE-UHFFFAOYSA-N
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Patent
US04380645

Procedure details

A solution of methyl 1,4-dimethylpyrrole-2-carboxylate (2.5 g, 0.016 m) in 20 ml of dried 1,2-dichloroethane was added over two minutes to a stirred mixture of phosphorous oxychloride (2.3 ml) and dried, N,N-dimethylformamide (1.94 ml) in 50 ml of dichloroethane, and the resultant mixture heated at 90° C. (bath temperature) for 45 minutes. The cooled reaction mixture was treated with excess ice-water and ether, 10% aqueous sodium carbonate (50 ml) added, the ether layer removed and the aqueous phase re-extracted two times with fresh ether, and the combined ether layers washed well with water and dried over anhydrous sodium sulfate. Concentration of the ether solution yielded 2.48 g (84%) of methyl 1,4-dimethyl-5-formylpyrrole-2-carboxylate as a yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]1[C:8]([O:10][CH3:11])=[O:9].P(Cl)(Cl)(Cl)=O.C[CH2:18][O:19]CC.C(=O)([O-])[O-].[Na+].[Na+]>ClCCCl>[CH3:1][N:2]1[C:6]([CH:18]=[O:19])=[C:5]([CH3:7])[CH:4]=[C:3]1[C:8]([O:10][CH3:11])=[O:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CN1C(=CC(=C1)C)C(=O)OC
Name
Quantity
2.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the ether layer removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase re-extracted two times with fresh ether
WASH
Type
WASH
Details
the combined ether layers washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC(=C1C=O)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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